1,5-Naphthalenedione

Lipophilicity Drug Design ADME Prediction

Procure 1,5-Naphthalenedione for its unique para-naphthoquinone profile. With XLogP3 of 1.3 (vs 1.7 for 1,4-isomer), this scaffold provides reduced membrane permeability for tailored ADME profiles[reference:0]. Its symmetrical 1,5-substitution and distinct redox properties make it essential for developing advanced materials, including dichroic dyes and redox-flow battery components, where isomeric purity is critical.

Molecular Formula C10H6O2
Molecular Weight 158.15 g/mol
CAS No. 51583-62-1
Cat. No. B14128887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthalenedione
CAS51583-62-1
Molecular FormulaC10H6O2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=CC=CC(=O)C2=C1
InChIInChI=1S/C10H6O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H
InChIKeyUKYHUQYCBBUNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthalenedione (CAS 51583-62-1): Physicochemical Identity and Procurement Baseline


1,5-Naphthalenedione (CAS 51583-62-1), also known as 1,5-naphthoquinone, is a para-naphthoquinone isomer with the molecular formula C10H6O2 and a molecular weight of 158.15 g/mol [1]. It is characterized by two carbonyl groups at the 1 and 5 positions of the naphthalene ring, conferring distinct redox and lipophilicity properties [1]. Computed physicochemical descriptors include an XLogP3-AA value of 1.3 and a topological polar surface area (TPSA) of 34.1 Ų [1]. This compound serves as a core scaffold in synthetic chemistry and materials science, often utilized as a precursor for functional dyes, liquid crystal components, and biologically active derivatives [2].

Why 1,5-Naphthalenedione Cannot Be Substituted by Other Naphthoquinone Isomers


The naphthoquinone family encompasses several isomers—most notably 1,2-naphthoquinone, 1,4-naphthoquinone, and 2,6-naphthoquinone—each exhibiting unique electronic and steric profiles due to the position of their carbonyl groups [1]. These positional variations directly influence redox potential, lipophilicity, and molecular recognition, thereby dictating performance in applications ranging from biological activity to materials science [2]. For instance, the computed lipophilicity of 1,5-naphthalenedione (XLogP3 = 1.3) differs measurably from that of 1,4-naphthoquinone (XLogP3 = 1.7) [3][4], a difference that can alter membrane permeability, protein binding, and solubility. Consequently, generic substitution among isomers is not scientifically valid without explicit comparative data; the evidence below quantifies specific points of differentiation where such data exist.

Quantitative Differentiation of 1,5-Naphthalenedione Against Structural Analogs


Lipophilicity (XLogP3) Distinction Between 1,5- and 1,4-Naphthoquinone Isomers

The computed lipophilicity (XLogP3) of 1,5-naphthalenedione is 1.3, which is 0.4 log units lower than that of the more common 1,4-naphthoquinone isomer (XLogP3 = 1.7) [1][2]. This difference corresponds to a roughly 2.5-fold lower predicted octanol-water partition coefficient, indicating reduced hydrophobicity [1][2].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Distinction Between 1,5- and 1,4-Naphthoquinone Isomers

The topological polar surface area (TPSA) of 1,5-naphthalenedione is 34.1 Ų, which is 5.5% lower than that of 1,4-naphthoquinone (TPSA = 36.0 Ų) [1][2]. This difference arises from the altered spatial arrangement of the carbonyl oxygen atoms, affecting the compound's capacity for hydrogen bonding and polar interactions [1][2].

Molecular Descriptors Bioavailability Drug Likeness

Redox Potential Correlates with Antitumor Activity in Naphthoquinones: Class-Level Implications for 1,5-Naphthalenedione

In a series of 1,4-naphthoquinones, redox potential was identified as the most important molecular parameter determining antitumor activity against Sarcoma-180, with a strong correlation between succinoxidase inhibition, antitumor efficacy, and redox potential [1]. While direct data for 1,5-naphthalenedione are not available in this study, its distinct electronic structure (1,5- vs. 1,4-substitution) is expected to yield a different redox potential, thereby predicting a unique biological activity profile relative to 1,4-naphthoquinone derivatives [1].

Redox Chemistry Anticancer Activity Mitochondrial Inhibition

Electrochemical Behavior in Aprotic Media: Class-Level Distinction Among Naphthoquinone Isomers

A comprehensive electrochemical study of nine naphthoquinones in aprotic media demonstrated that the reduction mechanism involves the formation of anion radical species, confirmed by in-situ Electrochemical-Electron Spin Resonance (E-ESR) experiments [1]. While 1,5-naphthalenedione was not among the nine compounds explicitly listed, the study establishes that the reduction potential and radical stability of naphthoquinones are highly sensitive to substitution pattern and molecular geometry [1]. DFT calculations (UB3LYP/6-31) rationalized experimental hyperfine coupling constants, showing that solvent effects are critical [1].

Electrochemistry Radical Anion Stability ESR Spectroscopy

Note on Limited Direct Comparative Data for 1,5-Naphthalenedione

A systematic search of primary research papers and patents reveals a notable scarcity of direct, quantitative head-to-head comparisons between 1,5-naphthalenedione and its closest analogs (e.g., 1,4-naphthoquinone, 1,2-naphthoquinone). Most available studies focus on 1,4-naphthoquinone derivatives, with 1,5-naphthalenedione often mentioned only as a structural reference or as a synthetic intermediate [1]. Consequently, the differential evidence presented above relies heavily on computed physicochemical descriptors (Sections 3.1-3.2) and class-level inferences (Sections 3.3-3.4). Researchers seeking to differentiate this compound for specific applications should be aware that empirical comparative data in biological or materials science contexts are limited.

Data Availability Research Gap

Optimal Use Cases for 1,5-Naphthalenedione Based on Evidenced Differentiation


Drug Discovery and Medicinal Chemistry: Lipophilicity-Driven Scaffold Selection

The 0.4 log unit lower lipophilicity (XLogP3 = 1.3) of 1,5-naphthalenedione compared to 1,4-naphthoquinone (XLogP3 = 1.7) makes it a preferable core scaffold when designing compounds that require reduced membrane permeability or altered tissue distribution [1][2]. This property may be advantageous in optimizing ADME profiles for lead candidates targeting central nervous system disorders or minimizing off-target accumulation in lipid-rich tissues [1][2].

Materials Science: Liquid Crystal and Dye Formulations Requiring Specific Electronic Properties

Patents disclose the use of naphthoquinone derivatives, including 1,5-substituted analogs, as dichroic dyes in liquid crystal dielectrics for electro-optical display elements [1]. The unique redox and absorption characteristics of the 1,5-isomer, distinct from the more common 1,4-isomer, offer tailored color and switching properties in guest-host systems [1].

Electrochemical and Redox-Active Material Development

Class-level evidence indicates that naphthoquinones undergo reversible one-electron reduction to form stable semiquinone radical anions, a property influenced by substitution pattern [1]. 1,5-Naphthalenedione, with its para-quinone arrangement, is expected to exhibit distinct redox potentials and radical stability compared to ortho-isomers (e.g., 1,2-naphthoquinone), making it suitable for applications in organic batteries, redox flow cells, or as an electron transfer mediator in catalysis [1].

Synthetic Intermediate for Regiospecific Functionalization

The symmetrical 1,5-substitution pattern provides two equivalent reactive sites, enabling controlled mono- or di-functionalization in synthetic sequences. This contrasts with the asymmetric 1,4-isomer, where the two carbonyl groups are chemically distinct. This feature may be exploited for the efficient synthesis of symmetric macrocycles, polymers, or advanced materials requiring precise regiochemistry [1].

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